Cas no 2229227-40-9 (2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one)

2-アミノ-1-(2-メチル-2H-インドゾール-3-イル)エタン-1-オンは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、インドゾール骨格とアミノケトン構造を併せ持ち、医薬品や農薬の開発におけるキーインターメディエートとしての潜在性を有しています。特に、その分子構造の多様性から、生物活性化合物の合成において有用なビルディングブロックとして機能します。高い反応性と選択性を備えており、複雑な有機分子の構築に適しています。また、安定性に優れ、保管や取扱いが比較的容易である点も特徴です。

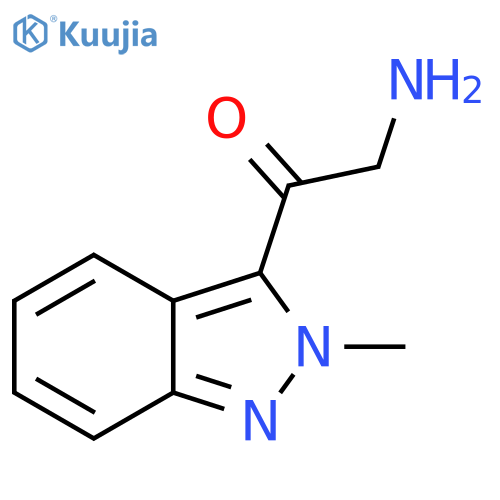

2229227-40-9 structure

商品名:2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one

2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one

- EN300-1804469

- 2229227-40-9

- SCHEMBL23367117

-

- インチ: 1S/C10H11N3O/c1-13-10(9(14)6-11)7-4-2-3-5-8(7)12-13/h2-5H,6,11H2,1H3

- InChIKey: KLEMQAZHQIMISI-UHFFFAOYSA-N

- ほほえんだ: O=C(CN)C1=C2C=CC=CC2=NN1C

計算された属性

- せいみつぶんしりょう: 189.090211983g/mol

- どういたいしつりょう: 189.090211983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 60.9Ų

2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1804469-1.0g |

2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one |

2229227-40-9 | 1g |

$1286.0 | 2023-06-02 | ||

| Enamine | EN300-1804469-2.5g |

2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one |

2229227-40-9 | 2.5g |

$1791.0 | 2023-09-19 | ||

| Enamine | EN300-1804469-10g |

2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one |

2229227-40-9 | 10g |

$3929.0 | 2023-09-19 | ||

| Enamine | EN300-1804469-0.1g |

2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one |

2229227-40-9 | 0.1g |

$804.0 | 2023-09-19 | ||

| Enamine | EN300-1804469-5.0g |

2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one |

2229227-40-9 | 5g |

$3728.0 | 2023-06-02 | ||

| Enamine | EN300-1804469-0.05g |

2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one |

2229227-40-9 | 0.05g |

$768.0 | 2023-09-19 | ||

| Enamine | EN300-1804469-1g |

2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one |

2229227-40-9 | 1g |

$914.0 | 2023-09-19 | ||

| Enamine | EN300-1804469-0.25g |

2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one |

2229227-40-9 | 0.25g |

$840.0 | 2023-09-19 | ||

| Enamine | EN300-1804469-10.0g |

2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one |

2229227-40-9 | 10g |

$5528.0 | 2023-06-02 | ||

| Enamine | EN300-1804469-0.5g |

2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one |

2229227-40-9 | 0.5g |

$877.0 | 2023-09-19 |

2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one 関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

2229227-40-9 (2-amino-1-(2-methyl-2H-indazol-3-yl)ethan-1-one) 関連製品

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量